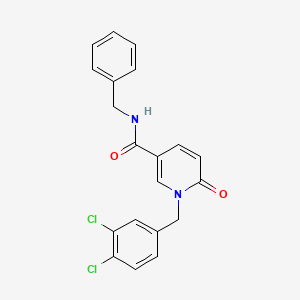

N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study and development of N-benzyl substituted pyridinecarboxamide derivatives have garnered interest due to their diverse pharmacological activities and potential as intermediates in organic synthesis. Such compounds are explored for their unique chemical structures and the ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related pyridinecarboxamide derivatives often involves condensation reactions, where benzyl chloroformate acts as a key reagent in the introduction of the benzyl group into the pyridine nucleus. A common method includes the reaction of pyridinecarbonyl chloride with amino substituents under controlled conditions to yield the desired product. The synthesis can be tailored by varying substituents on the pyridine ring or the benzyl group to achieve specific electronic and steric properties (Zhou et al., 2008).

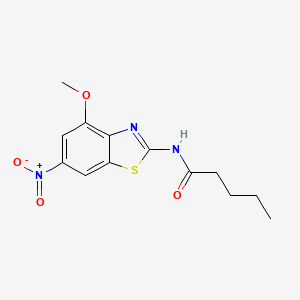

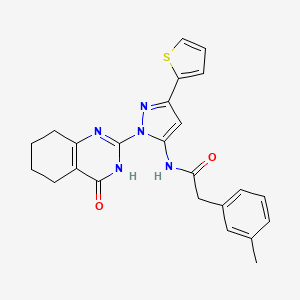

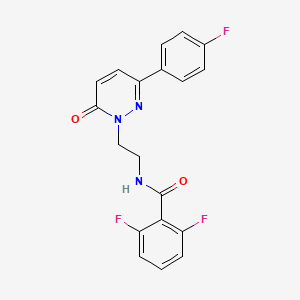

Molecular Structure Analysis

Crystallographic studies of similar compounds reveal that the molecular structure is significantly influenced by the substitution pattern on the pyridine and benzyl groups. Intermolecular and intramolecular hydrogen bonding, as well as π-π stacking interactions, are critical in determining the conformation and packing of these molecules in the solid state. The orientation of the pyridine ring relative to the benzyl group can vary, affecting the compound's overall geometry and its interaction capabilities (Gallagher et al., 2022).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification Research indicates a variety of applications for N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide in chemical synthesis and modification. For instance, Buurman and Plas (1986) explored the imination of N-methylpyridinium salts using liquid ammonia-potassium permanganate, which introduced an imino group adjacent to the nitrogen in the compound. This study suggests potential uses in creating derivatives with specific functional groups (Buurman & Plas, 1986).

Catalysis in Chemical Reactions The compound has also been investigated for its role in catalysis. Gholinejad and Shahsavari (2014) introduced a palladium complex of N,N′-bis(2-pyridinecarboxamide)-1,2-benzene as an efficient catalyst for the Suzuki–Miyaura coupling reaction in water. This research suggests that derivatives of this compound might be effective in catalyzing similar chemical reactions (Gholinejad & Shahsavari, 2014).

Potential in Pharmaceutical Applications In pharmaceutical research, various derivatives of this compound have been synthesized and studied for their potential medicinal properties. For example, Ukrainets et al. (2015) examined the modification of the pyridine moiety in the molecule for enhancing analgesic properties, indicating potential applications in pain management (Ukrainets et al., 2015).

Antimicrobial Activity Kolisnyk et al. (2015) synthesized a series of derivatives and evaluated their antimicrobial activity. The study found that these compounds showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).

Applications in Material Science Furthermore, research has indicated potential applications in material science. Bryson et al. (1990) demonstrated the use of nitrogen-sulfur ligands related to this compound in the preparation of thiolate complexes of technetium, which could have implications in developing materials for various technological applications (Bryson et al., 1990).

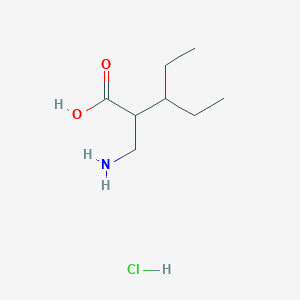

Propiedades

IUPAC Name |

N-benzyl-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O2/c21-17-8-6-15(10-18(17)22)12-24-13-16(7-9-19(24)25)20(26)23-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWHIMRQRJTUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)